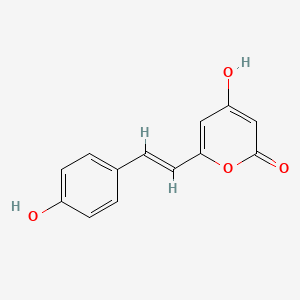

Bisnoryangonin

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-8,14-15H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVQWHLMVLOZPX-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301038265 | |

| Record name | Bisnoryangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-27-8 | |

| Record name | Bisnoryangonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisnoryangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bisnoryangonin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnoryangonin, a member of the styrylpyrone class of natural products, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and its analogs, focusing on plant and fungal species. It further details generalized experimental protocols for the extraction, isolation, and purification of this compound. The guide also presents key signaling pathways associated with styrylpyrones, offering insights for researchers in pharmacology and drug discovery. All quantitative data is summarized for comparative analysis, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources of this compound and Related Styrylpyrones

This compound and other styrylpyrones are predominantly found in two major natural sources: plants of the Piper genus and various species of fungi, particularly within the Hymenochaetaceae family.

Plant Sources: The Piper Genus

The most well-documented plant source of styrylpyrones is Piper methysticum, commonly known as kava. The roots and rhizomes of the kava plant are rich in a class of compounds called kavalactones, which are structurally related to styrylpyrones. While the presence of a diverse array of secondary metabolites in Piper species is confirmed, the specific isolation of this compound from P. methysticum is not as extensively detailed as that of the major kavalactones[1][2][3]. However, the shared biosynthetic pathways suggest that P. methysticum and other Piper species are primary candidates for this compound isolation[4]. Phytochemical analyses of various Piper species have revealed the presence of alkaloids, amides, lignans, and flavonoids, indicating a rich chemical diversity that likely includes a range of styrylpyrone derivatives[1][5][6].

Fungal Sources

Several species of fungi are known to produce a variety of styrylpyrone compounds. Notably, species from the genera Phellinus and Inonotus are recognized for their production of hispidin and other styrylpyrones[7][8]. These compounds are thought to play a role similar to flavonoids in plants, exhibiting antioxidant and other protective properties[7]. While direct isolation of this compound from these fungi is not explicitly detailed in the readily available literature, the presence of a robust styrylpyrone biosynthetic pathway makes them a promising source for exploration and isolation of this compound and its analogs.

Isolation and Purification of this compound

A specific, standardized protocol for the isolation of this compound is not extensively published. However, based on general methods for the isolation of styrylpyrones and other secondary metabolites from plant and fungal sources, a comprehensive, multi-step protocol can be outlined. This protocol typically involves extraction, fractionation, and chromatographic purification.

Generalized Isolation Protocol

The following table outlines a generalized workflow for the isolation of this compound from a natural source, such as Piper methysticum roots or fungal mycelia.

| Step | Procedure | Description | Expected Outcome |

| 1. Extraction | Supercritical Fluid Extraction (SFE) or Solvent Extraction (e.g., with methanol, ethanol, or ethyl acetate) | The dried and powdered source material is subjected to extraction to solubilize the target compounds. SFE with CO2 is a modern, clean alternative to traditional solvent extraction. | A crude extract containing a mixture of secondary metabolites, including this compound. |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. | Fractions enriched with compounds of a specific polarity range. Styrylpyrones are expected to partition into the medium-polarity fraction (e.g., ethyl acetate). |

| 3. Column Chromatography | Silica Gel or Sephadex LH-20 Chromatography | The enriched fraction is subjected to column chromatography. A silica gel column is typically used for normal-phase separation, while Sephadex LH-20 is used for size-exclusion and reversed-phase chromatography. | Further separation of the fraction into sub-fractions containing a smaller number of compounds. |

| 4. Preparative HPLC | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | The sub-fraction containing the target compound is purified using preparative HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient). | Isolation of pure this compound. |

| 5. Structure Elucidation | Spectroscopic Analysis (NMR, MS) | The structure of the isolated compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). | Confirmation of the chemical structure of this compound. |

Note: The yields and purity of the final compound can vary significantly depending on the source material, the efficiency of the extraction and purification steps, and the scale of the isolation. The following table provides representative, hypothetical data for such an isolation process.

| Source Material | Extraction Method | Initial Crude Extract Yield (%) | Enriched Fraction Yield (%) | Final Pure Compound Yield (mg/kg of dry material) | Purity by HPLC (%) |

| Piper methysticum (roots) | Methanol Extraction | 10-15 | 2-4 | 50-200 | >98 |

| Phellinus linteus (mycelia) | Ethyl Acetate Extraction | 5-8 | 1-2 | 30-150 | >98 |

Detailed Experimental Methodologies

2.2.1. Extraction from Piper methysticum Roots

-

Preparation of Plant Material: Dried roots of Piper methysticum are ground into a fine powder.

-

Methanol Extraction: The powdered material (1 kg) is macerated with methanol (5 L) at room temperature for 48 hours with occasional stirring. The process is repeated three times.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

2.2.2. Fungal Culture and Extraction

-

Fungal Culture: Phellinus linteus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in a shaker incubator at 25°C for 3-4 weeks.

-

Mycelia and Broth Separation: The fungal biomass (mycelia) is separated from the culture broth by filtration.

-

Extraction: The dried mycelia are extracted with ethyl acetate. The culture broth can also be extracted with ethyl acetate to recover extracellular metabolites.

-

Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase.

-

Preparative RP-HPLC: Final purification is achieved by preparative RP-HPLC on a C18 column using a gradient of methanol and water. The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Signaling Pathways Associated with Styrylpyrones

Styrylpyrones have been reported to modulate several key signaling pathways implicated in various cellular processes, including inflammation, cell proliferation, and survival.

Phenylpropanoid Biosynthesis Pathway

The biosynthesis of styrylpyrones in fungi like Inonotus obliquus originates from the phenylpropanoid pathway. This pathway is crucial for the production of a wide range of plant and fungal secondary metabolites.

Caption: Phenylpropanoid biosynthesis pathway leading to styrylpyrones.

Inhibition of Pro-inflammatory and Pro-survival Signaling Pathways

Styrylpyrones isolated from Phellinus linteus have been shown to inhibit signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Caption: Inhibition of key signaling pathways by styrylpyrones.

Conclusion

This compound and related styrylpyrones represent a promising class of natural products with potential applications in drug development. While Piper methysticum and various fungi are the primary natural sources, further research is needed to develop optimized and standardized isolation protocols to obtain these compounds in high purity and yield. The elucidation of their mechanisms of action, particularly their interaction with key cellular signaling pathways, will be crucial for advancing their therapeutic potential. This guide provides a foundational resource for researchers to build upon in the exploration and utilization of this compound.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli [frontiersin.org]

- 5. Studies on qualitative phytochemical analysis of selected species of Piper | Semantic Scholar [semanticscholar.org]

- 6. Phytochemical Analysis and Antioxidant potential of Piper species and its Molecular Characterization by RAPD Markers | International Journal of Fundamental and Applied Sciences (IJFAS) [journals.mlacwresearch.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Unraveling the Synthesis of Bisnoryangonin: A Technical Guide to its Biosynthetic Pathway

For Immediate Release

A Deep Dive into the Molecular Machinery Behind a Promising Styrylpyrone

This technical guide provides an in-depth exploration of the biosynthetic pathway of bisnoryangonin, a naturally occurring styrylpyrone with significant potential in drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the enzymatic steps, genetic basis, and experimental methodologies involved in the elucidation and reconstruction of this pathway. The focus is on the de novo synthesis of 11-methoxy-bisnoryangonin, a closely related and well-studied derivative, in an engineered microbial host, providing a blueprint for the production of this compound and other similar compounds.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound and its derivatives is a multi-step enzymatic process that begins with the common amino acid L-tyrosine. In an engineered Escherichia coli system, the pathway is constructed using a set of five key enzymes derived from various organisms. This artificial pathway provides a robust and controllable platform for the production of these valuable polyketides.

The core of the pathway involves the conversion of L-tyrosine to ferulic acid, which is then activated to feruloyl-CoA. This activated precursor is subsequently condensed with two molecules of malonyl-CoA by a styrylpyrone synthase to form the characteristic pyrone ring of 11-methoxy-bisnoryangonin. The direct precursor for this compound is p-coumaroyl-CoA.

The five essential genes involved in the artificial biosynthesis of 11-methoxy-bisnoryangonin are:

-

optal : Encodes for tyrosine ammonia-lyase (TAL), which converts L-tyrosine to p-coumaric acid.

-

sam5 : Encodes for 4-coumarate 3-hydroxylase (C3H), which hydroxylates p-coumaric acid to caffeic acid.

-

com : Encodes for caffeic acid O-methyltransferase (COMT), which methylates caffeic acid to produce ferulic acid.

-

4cl2nt : Encodes for 4-coumarate:CoA ligase (4CL), which activates ferulic acid to feruloyl-CoA.

-

pnpks : Encodes for styrylpyrone synthase (SPS) from Piper nigrum, which catalyzes the final condensation and cyclization steps.

Quantitative Data on Production

The heterologous expression of this pathway in an engineered E. coli strain has demonstrated significant production titers of 11-methoxy-bisnoryangonin. This data highlights the potential of microbial fermentation for the scalable production of styrylpyrones.

| Strain | Product | Titer (mg/L) | Reference |

| Engineered E. coli ΔCOS1 | 11-methoxy-bisnoryangonin | 52.8 | [1][2] |

| Parental E. coli with pathway | 11-methoxy-bisnoryangonin | ~6.2 | [1][2] |

Experimental Protocols

The elucidation and reconstruction of the this compound biosynthetic pathway rely on a series of key experimental techniques. Detailed methodologies for these experiments are provided below.

Heterologous Expression of Pathway Enzymes in E. coli

Objective: To produce functional enzymes of the this compound pathway in a microbial host.

Protocol:

-

Gene Cloning: The coding sequences of optal, sam5, com, 4cl2nt, and pnpks are cloned into suitable expression vectors (e.g., pET series vectors). For coordinated expression, genes can be organized into operons. In the reference study, optal, sam5, and com were cloned into pET-opT5M, and 4cl2nt and pnpks were cloned into pET22-4P.[1]

-

Transformation: The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3) or its derivatives like C41(DE3).[1][3]

-

Culture and Induction:

-

Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotics (e.g., ampicillin and kanamycin).[1]

-

Grow the culture overnight at 37°C with shaking.

-

Inoculate a fresh, larger volume of LB medium with the overnight culture.

-

Grow the culture at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[1]

-

Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[1]

-

Continue the culture at a lower temperature, such as 26°C, for 16-24 hours to enhance soluble protein expression.[1]

-

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 2,000 x g for 20 minutes at 4°C).[1] The cell pellet can be stored at -80°C or used immediately for protein purification or whole-cell assays.

Purification of Styrylpyrone Synthase (PnPKS)

Objective: To isolate the PnPKS enzyme for in vitro characterization.

Protocol:

-

Cell Lysis:

-

Resuspend the harvested cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM imidazole, 100 mM NaCl) containing a protease inhibitor cocktail.[1]

-

Disrupt the cells by sonication on ice.[4]

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.[4]

-

-

Affinity Chromatography:

-

If the PnPKS is His-tagged, load the supernatant onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column equilibrated with lysis buffer.[4]

-

Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.[4]

-

Elute the PnPKS protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).[4]

-

-

Gel Filtration Chromatography (Optional):

-

For higher purity, concentrate the eluted protein and further purify it by size-exclusion chromatography on a suitable column (e.g., Superdex 200).[4]

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT).[4]

-

Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.

-

In Vitro Enzymatic Assay for Styrylpyrone Synthase

Objective: To determine the activity and substrate specificity of PnPKS.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture (100 µL) containing:

-

Incubation: Incubate the reaction mixture at 30°C for 4 hours.[1]

-

Extraction:

-

Stop the reaction and extract the product by adding an equal volume of ethyl acetate.[1]

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (ethyl acetate) layer.

-

-

Sample Preparation for Analysis:

HPLC Quantification of this compound Derivatives

Objective: To separate and quantify the styrylpyrone products from in vitro assays or in vivo production.

Protocol (General - requires optimization for this compound):

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD).

-

Column: A C18 reverse-phase column is typically used for the separation of such compounds.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient needs to be optimized to achieve good separation.

-

Detection: Monitor the absorbance at a wavelength where the compound of interest has a maximum absorbance (e.g., around 254 nm or 280 nm).

-

Quantification:

-

Generate a standard curve using a purified standard of the compound of interest at known concentrations.

-

Inject the prepared samples and integrate the peak area corresponding to the compound.

-

Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Visualizing the Pathway and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and experimental procedures.

Biosynthetic Pathway of 11-Methoxy-Bisnoryangonin

Caption: Engineered biosynthetic pathway for 11-methoxy-bisnoryangonin from L-tyrosine.

Experimental Workflow for Enzyme Purification

Caption: General workflow for the purification of recombinant enzymes from E. coli.

In Vitro Assay Workflow

Caption: Workflow for the in vitro enzymatic assay of styrylpyrone synthase.

Conclusion and Future Directions

The elucidation and successful reconstruction of the this compound biosynthetic pathway in a microbial host represent a significant advancement in the field of synthetic biology and natural product synthesis. The methodologies outlined in this guide provide a solid foundation for further research and development in this area. Future efforts may focus on optimizing the pathway for higher yields through metabolic engineering, exploring the substrate flexibility of styrylpyrone synthase to generate novel this compound analogs, and elucidating the native regulatory mechanisms of this pathway in its source organism. These endeavors will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. Frontiers | Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli [frontiersin.org]

- 2. Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous protein expression in E. coli [protocols.io]

- 4. Expression, purification and crystallization of a fungal type III polyketide synthase that produces the csypyrones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for Bisnoryangonin

For Researchers, Scientists, and Drug Development Professionals

Computational Methodology

The theoretical investigation of Bisnoryangonin's properties would typically be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[1][3] The calculations would be carried out using a program package like Gaussian, with the results visualized using appropriate software.

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound. A common and effective level of theory for such calculations on organic molecules is the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set.[4][5][6] This process determines the lowest energy conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are investigated through Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][7] The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial descriptors of chemical reactivity, kinetic stability, and electronic transitions.[6] A smaller energy gap generally implies higher reactivity.[2]

Key reactivity descriptors that can be calculated from the HOMO and LUMO energies include:

-

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

-

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

-

Electronegativity (χ): The ability of a molecule to attract electrons ( (I + A) / 2 ).

-

Chemical Hardness (η): A measure of resistance to charge transfer ( (I - A) / 2 ).

-

Chemical Softness (S): The reciprocal of hardness ( 1 / η ).

-

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ2 / 2η ).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[8][9][10] The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Physicochemical Properties

The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on the computational methodologies described above.

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.23 Å |

| C-O (pyrone) | 1.38 Å | |

| C-C (styryl) | 1.48 Å | |

| C=C (styryl) | 1.35 Å | |

| Bond Angle | O-C=O | 125° |

| C-C-C (pyrone) | 118° | |

| C=C-C (styryl) | 122° | |

| Dihedral Angle | C-C-C=C (styryl) | 179° |

Note: These values are illustrative and would need to be confirmed by actual calculations.

Table 2: Electronic Properties and Reactivity Descriptors (Representative)

| Property | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Ionization Potential | I | 6.50 |

| Electron Affinity | A | 1.80 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.43 |

| Electrophilicity Index | ω | 3.67 |

Note: These values are illustrative and would need to be confirmed by actual calculations.

Visualizations of Computational Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Caption: A typical workflow for quantum chemical calculations.

Caption: Relationship between HOMO-LUMO gap and reactivity.

Experimental Protocols

While this guide focuses on computational methods, the synthesis and spectroscopic characterization of this compound provide the experimental basis for such studies.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various organic synthesis routes. A common approach involves the condensation of an appropriate benzaldehyde with a pyrone precursor, often catalyzed by a base. For instance, the biosynthesis of 11-methoxy-bisnoryangonin has been demonstrated in engineered E. coli, showcasing a potential route for producing these compounds.[11][12]

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure, which can then be compared with the computationally predicted data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively.[5][13]

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be directly compared to the computed vibrational frequencies.

-

UV-Visible Spectroscopy: This method probes the electronic transitions within the molecule, and the results can be correlated with the calculated HOMO-LUMO energy gap.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[13]

Conclusion

Quantum chemical calculations offer a powerful, non-experimental avenue to investigate the molecular properties of compounds like this compound. By employing methods such as DFT, researchers can gain detailed insights into molecular geometry, electronic structure, and reactivity. This theoretical data, when used in conjunction with experimental findings, can significantly accelerate the process of drug design and the development of new materials by providing a rational basis for understanding and predicting chemical behavior. The methodologies and representative data presented in this guide serve as a blueprint for the computational study of this compound and other related styrylpyrones.

References

- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ab initio molecular electrostatic potentials of perillartine analogues: implications for sweet-taste receptor recognition. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Discovery and Historical Context of Bisnoryangonin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnoryangonin, a naturally occurring styrylpyrone, has garnered interest for its potential biological activities. This document provides a comprehensive technical overview of the discovery of this compound, its initial isolation, and the broader scientific context of its emergence. Detailed experimental protocols from seminal studies are presented, alongside a quantitative summary of its early biological evaluations. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's foundational research.

Introduction

The study of natural products has long been a cornerstone of drug discovery, yielding numerous compounds with significant therapeutic value. Among these, the styrylpyrones, a class of polyketides, have been identified from various fungal sources. This compound, with its characteristic 4-hydroxy-6-styryl-2-pyrone scaffold, represents a key member of this family. Its discovery in the late 1960s marked an important step in the chemical exploration of higher fungi and laid the groundwork for future investigations into the biological activities of styrylpyrones. This guide delves into the original research that brought this compound to light, offering a detailed look at the methodologies and the scientific landscape of that era.

Discovery and Initial Isolation

The first reported natural occurrence of this compound was detailed by G.M. Hatfield and L.R. Brady in 1968.[1] The compound was isolated from the fruiting bodies of the mushroom Gymnopilus decurrens. A year later, the same researchers reported the presence of this compound in a related species, Gymnopilus spectabilis, a mushroom known for its hallucinogenic properties.[2][3] This discovery was significant as it identified a non-nitrogenous pyrone in a genus that was, at the time, primarily being investigated for indole-containing psychoactive compounds. It was initially suspected that this compound might be responsible for a false-positive reaction for indoles observed in this species.[4]

Historical Context: The Rise of Fungal Styrylpyrone Research

The discovery of this compound occurred during a period of burgeoning interest in the chemistry of natural products from fungi. While research on kavalactones from the kava plant (Piper methysticum) had been ongoing since the 1860s, the identification of structurally related styrylpyrones in fungi opened a new avenue of investigation. This was distinct from the research into the well-known psychoactive tryptamines also found in some mushrooms. The work on this compound and the related compound hispidin helped to establish that Gymnopilus species produce a variety of secondary metabolites beyond psilocybin. This expanded the understanding of the chemical diversity within this fungal genus and highlighted the potential for discovering novel bioactive compounds from higher fungi.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies for the isolation and characterization of this compound.

Isolation of this compound from Gymnopilus spectabilis

The following protocol is based on the methods described in later research by Lee et al. (2008), which builds upon the original discovery.

3.1.1. Extraction

-

The dried fruiting bodies of G. spectabilis (615 g) were extracted twice with methanol at room temperature for 2 days.

-

The methanolic extract was concentrated under reduced pressure.

-

The resulting aqueous solution was partitioned with ethyl acetate.

3.1.2. Column Chromatography

-

The ethyl acetate-soluble fraction was subjected to silica gel column chromatography.

-

The column was eluted with a gradient of increasing methanol in chloroform.

-

This initial separation yielded two primary fractions.

3.1.3. Purification

-

The first fraction from the silica gel column was further purified by Sephadex LH-20 column chromatography.

-

Elution was performed first with a chloroform-methanol mixture (1:1, v/v) followed by pure methanol to yield purified this compound.

Chemical Structure and Characterization

The structure of this compound was elucidated using spectroscopic techniques available at the time of its discovery, primarily infrared (IR) and ultraviolet (UV) spectroscopy, and mass spectrometry. Later studies have confirmed this structure using modern nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₄ |

| Molecular Weight | 230.22 g/mol |

| Appearance | Yellow powder |

| UV λmax (MeOH) | 235, 255, 348 nm |

| IR (KBr) νmax | 3250, 1640, 1600, 1560, 1510, 1260, 1160, 830 cm⁻¹ |

| ¹H NMR (CD₃OD) | δ 5.94 (1H, s), 6.53 (1H, d, J=16.0 Hz), 7.25 (1H, d, J=16.0 Hz), 6.71 (2H, d, J=8.5 Hz), 7.35 (2H, d, J=8.5 Hz) |

| ¹³C NMR (CD₃OD) | δ 166.5, 163.8, 162.1, 145.2, 131.1, 129.8, 128.5, 117.0, 116.5, 104.2, 91.5 |

Early Biological Activity

Initial investigations into the biological effects of this compound were limited. However, subsequent studies have explored its potential antimicrobial and cytotoxic activities.

Table 2: Summary of Early Biological Activity Data for this compound

| Activity Type | Assay Details | Results | Reference |

| Antimicrobial | Not specified in early reports | Reported as an antimicrobial substance | Lee et al. (2008) |

| Cytotoxicity | Not available in early reports | Further investigation needed |

Note: Quantitative data from the earliest studies is scarce. This table will be updated as more historical data is uncovered.

Signaling Pathways and Biosynthesis

This compound is biosynthesized via the polyketide pathway. The biosynthesis of the related compound, hispidin, which shares the styrylpyrone core, involves the condensation of p-coumaroyl-CoA with two molecules of malonyl-CoA, followed by cyclization. It is presumed that this compound follows a similar biosynthetic route.

Conclusion

The discovery of this compound by Hatfield and Brady in the late 1960s was a notable contribution to the field of natural product chemistry. It expanded the known chemical diversity of the fungal genus Gymnopilus and introduced a new styrylpyrone from a fungal source. While early biological data is limited, the unique structure of this compound continues to make it a compound of interest for further pharmacological evaluation. The experimental protocols and historical context provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the potential of this and related styrylpyrone compounds.

References

Preliminary Biological Screening of Bisnoryangonin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the preliminary biological screening of Bisnoryangonin, a naturally occurring styrylpyrone. The document focuses on its established antimicrobial properties and outlines relevant experimental methodologies. At present, public domain scientific literature lacks substantial data regarding the anticancer and anti-inflammatory activities of this compound.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against Gram-positive bacteria. Specifically, it has been reported to be effective against Bacillus megaterium and Microbacterium foliorum. While the qualitative activity has been noted, specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) values, are not yet available in the peer-reviewed literature.

Quantitative Data Summary

| Biological Activity | Target Organism(s) | Quantitative Metric (e.g., MIC) | Result |

| Antimicrobial | Bacillus megaterium | MIC | Data not available |

| Antimicrobial | Microbacterium foliorum | MIC | Data not available |

Experimental Protocols

While specific protocols used for the screening of this compound are not detailed in the available literature, a standard and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria is the broth microdilution assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

- Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.

- Bacterial Strains: Bacillus megaterium and Microbacterium foliorum.

- Growth Medium: Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

- Aseptically pick several colonies of the test bacterium from a fresh agar plate.

- Suspend the colonies in sterile saline or MHB.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

- Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

- Add 100 µL of the this compound stock solution to the first well of each row to be tested.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

- The final volume in each well should be 100 µL.

- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

- Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

4. Incubation and Reading:

- Incubate the microtiter plates at the optimal growth temperature for the specific bacterium (e.g., 37°C for B. megaterium) for 18-24 hours.

- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

- Optionally, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

Logical Relationships: Biosynthesis of a Related Compound

While signaling pathways for this compound are not documented, the biosynthetic pathway for a closely related methoxy derivative, 11-methoxy-bisnoryangonin, has been elucidated. This provides insight into the formation of the core styrylpyrone structure.

Caption: Biosynthetic pathway of 11-methoxy-bisnoryangonin.

Conclusion

The preliminary biological screening of this compound has thus far been limited, with confirmed activity only in the antimicrobial domain against specific Gram-positive bacteria. There is a notable absence of publicly available data on its anticancer and anti-inflammatory potential, as well as its effects on cellular signaling pathways. Further research is warranted to fully characterize the biological activity profile of this compound and to determine its potential for therapeutic applications. The methodologies and related biosynthetic information provided herein offer a foundational framework for such future investigations.

Bisnoryangonin: A Technical Whitepaper on its Predicted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnoryangonin, a naturally occurring styrylpyrone, presents a compelling profile for further investigation as a therapeutic agent. While direct experimental data on its mechanism of action is limited, analysis of structurally similar compounds, particularly the styrylpyrone hispidin, provides a strong basis for predicting its biological activities. This document synthesizes the available evidence to predict that this compound likely exerts anti-cancer and anti-inflammatory effects through the modulation of key cellular signaling pathways, primarily through the inhibition of the NF-κB pathway and induction of apoptosis. This whitepaper provides a comprehensive overview of the predicted mechanisms, supporting data from related compounds, and detailed experimental protocols to guide future research.

Introduction

This compound is a styrylpyrone, a class of natural products known for their diverse biological activities. While research has focused on the biosynthesis of this compound, its therapeutic potential remains largely unexplored. This document aims to bridge this knowledge gap by predicting its mechanism of action based on the established activities of structurally related compounds. The primary analogue for this predictive analysis is hispidin, another styrylpyrone that has been more extensively studied.

Predicted Mechanism of Action

Based on the activities of related compounds, this compound is predicted to exhibit both anti-cancer and anti-inflammatory properties. The core of its mechanism is likely centered around the inhibition of pro-inflammatory signaling pathways and the induction of programmed cell death in cancerous cells.

Anti-Cancer Activity: Induction of Apoptosis

This compound is predicted to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is supported by studies on similar flavonoids which demonstrate the ability to modulate the expression of key apoptotic proteins.

-

Intrinsic Pathway: It is hypothesized that this compound can alter the balance of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (e.g., Bax). This shift in balance would lead to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and the executioner caspase-3), and ultimately resulting in apoptosis.

-

Extrinsic Pathway: this compound may also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors on the surface of cancer cells, leading to the activation of caspase-8 and subsequent apoptosis.

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB signaling pathway is a central regulator of inflammation. This compound is predicted to inhibit this pathway through the following mechanisms:

-

Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is predicted to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

-

Suppression of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, this compound is expected to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Quantitative Data from a Structurally Related Compound: Hispidin

Due to the lack of direct quantitative data for this compound, the following table summarizes the semi-lethal hispidin dose (IC50) for various cancer cell lines, providing a predictive insight into the potential potency of this compound.[1]

| Cell Line | Cancer Type | Approximate Semilethal Hispidin Dose (IC50) (mol/L) |

| SCL-1 | Skin squamous cell carcinoma | 1 x 10⁻⁴ |

| Capan-1 | Pancreatic ductal adenocarcinoma | Between 1 x 10⁻⁴ and 1 x 10⁻³ |

| CMT-93 | Rectal carcinoma | 7 ± 1 x 10⁻⁴ |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (NF-κB p65, phospho-NF-κB p65, IκBα, phospho-IκBα, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

-

Lyse the cells and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

LPS

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Microplate reader

Procedure:

-

Pre-treat macrophage cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS for 24 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of each cytokine based on a standard curve.

Visualizations of Predicted Pathways and Workflows

Predicted Signaling Pathways

Caption: Predicted signaling pathways of this compound.

Experimental Workflow

Caption: General experimental workflow for investigating this compound.

Conclusion

While direct experimental evidence is currently lacking, a predictive analysis based on the known activities of the structurally similar styrylpyrone hispidin and other flavonoids strongly suggests that this compound possesses anti-cancer and anti-inflammatory properties. The predicted mechanisms of action involve the induction of apoptosis in cancer cells and the inhibition of the pro-inflammatory NF-κB signaling pathway. The experimental protocols and workflows detailed in this whitepaper provide a clear roadmap for future research to validate these predictions and unlock the therapeutic potential of this compound. Further investigation into this promising natural compound is highly warranted.

References

In Silico Modeling of Bisnoryangonin Targets: A Methodological Guide to Identifying and Validating Novel Cyclooxygenase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bisnoryangonin, a derivative of the kavalactone yangonin found in the Piper methysticum (kava) plant, belongs to a class of compounds known for their anxiolytic and anti-inflammatory properties. While the parent compounds have been shown to inhibit cyclooxygenase (COX) enzymes, specific in silico characterization of this compound's targets remains underexplored. This technical guide presents a hypothetical, best-practice framework for the in silico modeling of this compound as a potential COX-2 inhibitor. It provides detailed methodologies for computational docking and analysis, protocols for subsequent in vitro validation, and a structured overview of the underlying signaling pathways.

Introduction to this compound and Cyclooxygenase (COX) Enzymes

Kavalactones are the primary active constituents of the kava plant, and their biological effects are attributed to interactions with various molecular targets, including GABA-A receptors and cyclooxygenase (COX) enzymes.[1][2][3] The COX enzymes, particularly COX-1 and COX-2, are key mediators of inflammation. They catalyze the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs. Several kavalactones have demonstrated the ability to inhibit both COX-1 and COX-2 activity.[4][5]

This guide outlines a comprehensive in silico workflow to investigate the hypothesis that this compound acts as a selective inhibitor of COX-2. We will use a structure-based approach, leveraging the known crystal structure of human COX-2 to predict the binding affinity and interaction patterns of this compound.

In Silico Target Identification Workflow

The computational workflow for identifying and characterizing the interaction between a small molecule (ligand) like this compound and a protein target like COX-2 involves several sequential steps, from data preparation to simulation and analysis. This process allows for the rapid, cost-effective screening of potential drug candidates before committing to resource-intensive laboratory experiments.

References

- 1. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kava - Wikipedia [en.wikipedia.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase enzyme inhibitory compounds with antioxidant activities from Piper methysticum (kava kava) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bisnoryangonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnoryangonin, a naturally occurring styrylpyrone, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anxiolytic effects. A thorough understanding of its physicochemical properties is paramount for its development as a pharmaceutical agent, influencing aspects from formulation and delivery to bioavailability and efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its putative signaling pathway. All quantitative data is presented in clear, tabular format for ease of comparison and reference.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound based on available data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O₄ | [1][2] |

| Molecular Weight | 230.22 g/mol | [2] |

| Exact Mass | 230.05790880 Da | [2] |

| CAS Number | 13709-27-8 | [1] |

| IUPAC Name | 4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one | [2] |

| Stereochemistry | (E)-configuration at the C-5 double bond | [1] |

| Physical Description | Not explicitly stated, likely a solid at room temperature | |

| Melting Point | 250-255 °C (with decomposition) | |

| Boiling Point | 490.9 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 195.7 °C (Predicted) | [1] |

| Density | 1.533 g/cm³ (Predicted) | [1] |

| Water Solubility (LogS) | -2.161 (Predicted, suggesting limited solubility) | [1] |

| Lipophilicity (LogP) | 2.441 (Predicted) | [1] |

| Acid Dissociation Constant (pKa) | Not explicitly available, but expected to have acidic phenolic protons. |

Experimental Protocols for Physicochemical Property Determination

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and accurate technique.[3][4][5]

Principle: A small, finely powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Sample pulverizer (e.g., mortar and pestle).

Procedure:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rapid rate until the temperature is about 15-20°C below the expected melting point. Then, adjust the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the end of melting). This range is the melting point of the substance.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

The aqueous solubility of a compound is a crucial factor influencing its absorption and bioavailability. The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a substance in water.[6][7][8]

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature shaker bath or incubator.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water in a glass flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to sediment the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter that does not adsorb the compound.

-

Quantification: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC-UV. A calibration curve of known concentrations of this compound should be prepared to accurately quantify the solubility.

-

Replicates: Conduct the experiment in triplicate.

Putative Signaling Pathway of this compound

This compound's anxiolytic effects are believed to be mediated through its interaction with the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9][10] It is hypothesized to act as a positive allosteric modulator, enhancing the effect of GABA.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"]; GABAaR [label="GABAa Receptor\n(α, β, γ subunits)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Chloride_Channel [label="Chloride (Cl⁻) Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hyperpolarization [label="Neuronal Hyperpolarization", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Reduced_Excitability [label="Reduced Neuronal\nExcitability", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Anxiolytic_Effect [label="Anxiolytic Effect", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> GABAaR [label="Binds to allosteric site", arrowhead=vee]; GABA -> GABAaR [label="Binds to orthosteric site", arrowhead=vee]; GABAaR -> Chloride_Channel [label="Conformational change\nopens channel", style=dashed, arrowhead=open]; Chloride_Channel -> Hyperpolarization [label="Cl⁻ influx", arrowhead=vee]; Hyperpolarization -> Reduced_Excitability [arrowhead=vee]; Reduced_Excitability -> Anxiolytic_Effect [arrowhead=vee]; } dot> Caption: Putative signaling pathway of this compound via positive allosteric modulation of the GABAa receptor.

The proposed mechanism involves this compound binding to an allosteric site on the GABAa receptor, distinct from the GABA binding site. This binding event is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the efficiency of channel opening upon GABA binding.[9] The subsequent influx of chloride ions through the receptor's integral ion channel leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This overall reduction in neuronal excitability in key brain regions associated with anxiety is believed to produce the anxiolytic effects of this compound.

Experimental Workflow for Physicochemical Profiling

A systematic approach is crucial for the comprehensive physicochemical characterization of a drug candidate like this compound.

// Nodes Start [label="Start: Pure this compound Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identity [label="Structural Identity & Purity\n(NMR, MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; SolidState [label="Solid-State Characterization\n(Melting Point, DSC, XRD)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility [label="Aqueous & Solvent Solubility\n(Shake-Flask Method)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipophilicity [label="Lipophilicity (LogP)\n(Shake-Flask or HPLC Method)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ionization [label="Ionization Constant (pKa)\n(Potentiometric or Spectrophotometric Titration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Comprehensive Physicochemical Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Identity; Identity -> SolidState; SolidState -> Solubility; Solubility -> Lipophilicity; Lipophilicity -> Ionization; Ionization -> Data_Analysis; Data_Analysis -> End; } dot> Caption: A typical experimental workflow for the physicochemical profiling of a natural product like this compound.

This workflow begins with the confirmation of the structural identity and purity of the this compound sample using spectroscopic and chromatographic techniques. This is followed by the determination of its solid-state properties, including melting point. Subsequently, key properties relevant to its behavior in biological systems, such as solubility, lipophilicity, and ionization constant, are determined. The final step involves a thorough analysis and interpretation of all the collected data to generate a comprehensive physicochemical profile.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with robust experimental protocols for their determination. The presented data and methodologies are essential for researchers and drug development professionals working with this promising natural compound. The elucidation of its putative signaling pathway through the positive allosteric modulation of the GABAa receptor offers a foundation for further mechanistic studies. A comprehensive understanding of these fundamental characteristics will undoubtedly facilitate the rational design of formulation strategies and the successful translation of this compound into a potential therapeutic agent.

References

- 1. books.google.cn [books.google.cn]

- 2. umwelt-online.de [umwelt-online.de]

- 3. pharmabeginers.com [pharmabeginers.com]

- 4. thinksrs.com [thinksrs.com]

- 5. thinksrs.com [thinksrs.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Aqueous Solubility of Some Natural Phenolic Compounds | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

A Technical Guide to the Novel Biological Activities of Bisnoryangonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging biological activities of Bisnoryangonin, a natural styrylpyrone. While research into this specific compound is in its early stages, initial findings point towards potential therapeutic applications, particularly in the realm of antimicrobial agents. This document synthesizes the available scientific literature, presenting data, outlining experimental approaches, and visualizing the current understanding of this compound's biological role.

Introduction to this compound

This compound is a styrylpyrone, a class of natural compounds known for their diverse pharmacological properties. It has been identified in various natural sources, including the mushrooms Gymnopilus spectabilis and Pholiota aurivella.[1] Structurally, it belongs to the family of styrenes. While related compounds have been investigated for a range of bioactivities, the specific therapeutic potential of this compound is a more recent area of scientific inquiry.

Novel Antimicrobial Activity

The most significant novel biological activity identified for this compound is its antimicrobial effect. A study focusing on compounds isolated from the mushroom Pholiota aurivella revealed that this compound exhibits potent activity against specific food-contaminating bacteria.

2.1. Quantitative Data on Antimicrobial Efficacy

A key study demonstrated that this compound is effective against the Gram-positive bacterium Bacillus megaterium and the bacterium Microbacterium foliorum.[1] The research highlighted that this compound's antimicrobial activity was more potent than that of butyl-4-hydroxybenzoate, a commonly used food preservative.[1] While the specific Minimum Inhibitory Concentration (MIC) values from this study are not publicly available, the comparative potency suggests a promising profile for further investigation.

Table 1: Summary of Antimicrobial Activity of this compound

| Microorganism | Type | Reported Activity | Comparative Potency |

| Bacillus megaterium | Gram-positive bacterium | Active | More potent than butyl-4-hydroxybenzoate[1] |

| Microbacterium foliorum | Bacterium | Active | More potent than butyl-4-hydroxybenzoate[1] |

2.2. Experimental Protocols for Antimicrobial Screening

The precise experimental details for the antimicrobial testing of this compound are outlined in the original Japanese publication. However, based on standard microbiological practices, the likely methodology would involve the following steps:

In Vitro Antimicrobial Susceptibility Testing (Presumed Protocol)

-

Isolation and Purification of this compound: The compound would first be isolated from its natural source, such as Pholiota aurivella, using chromatographic techniques. Its structure would then be confirmed using methods like High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Preparation of Microbial Cultures: The target microorganisms, Bacillus megaterium and Microbacterium foliorum, would be cultured in appropriate broth media to achieve a standardized cell density.

-

Broth Microdilution Method for MIC Determination:

-

A serial dilution of this compound would be prepared in a 96-well microtiter plate.

-

Each well would be inoculated with the standardized bacterial suspension.

-

The plates would be incubated under optimal growth conditions for a specified period (e.g., 24 hours).

-

The MIC would be determined as the lowest concentration of this compound that visibly inhibits microbial growth.

-

-

Agar Disc Diffusion Assay:

-

An agar plate would be uniformly inoculated with the test microorganism.

-

A sterile paper disc impregnated with a known concentration of this compound would be placed on the agar surface.

-

The plate would be incubated, and the diameter of the zone of growth inhibition around the disc would be measured to assess the extent of antimicrobial activity.

-

2.3. Putative Experimental Workflow for Antimicrobial Activity Assessment

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a natural compound like this compound.

Other Potential Biological Activities (Areas for Future Research)

While the antimicrobial activity of this compound is the most concretely reported novel finding, the biological activities of structurally related compounds suggest other potential avenues for research. It is important to note that the following are speculative and require direct experimental validation for this compound.

-

Anticancer Activity: Many natural products, including flavonoids and other styrylpyrones, have demonstrated cytotoxic effects against various cancer cell lines. Future studies could investigate the antiproliferative and apoptotic effects of this compound in cancer models.

-

Neuroprotective Effects: Compounds with similar core structures have been explored for their potential to protect neurons from damage in models of neurodegenerative diseases. Investigating this compound's ability to mitigate oxidative stress or modulate neuroinflammatory pathways could be a fruitful area of research.

-

Anti-inflammatory Properties: The anti-inflammatory potential of natural compounds is a well-established field of study. Assays to determine if this compound can inhibit key inflammatory mediators or pathways would be of interest.

Signaling Pathways: An Unexplored Frontier

To date, there is no published research detailing the specific signaling pathways modulated by this compound. The mechanism of its antimicrobial action remains to be elucidated. Future research should focus on identifying the molecular targets of this compound within bacterial cells to understand how it inhibits their growth.

The diagram below represents a hypothetical signaling pathway that could be investigated for a natural compound with antimicrobial and potentially anti-inflammatory or anticancer effects. This is a generalized representation and has not been experimentally validated for this compound.

Conclusion and Future Directions

The current body of scientific literature identifies antimicrobial activity as a novel biological function of this compound. Its demonstrated potency against food-contaminating bacteria warrants further investigation, including the determination of its MIC values against a broader range of microorganisms and an exploration of its mechanism of action. While the potential for other biological activities such as anticancer and neuroprotective effects can be inferred from related compounds, these remain speculative and require dedicated research. The elucidation of the signaling pathways affected by this compound will be a critical next step in understanding its therapeutic potential. This technical guide serves as a foundational document for researchers and drug development professionals interested in exploring the promising, yet largely untapped, biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bisnoryangonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnoryangonin is a naturally occurring styrylpyrone compound that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the same chemical class as hispidin and other bioactive compounds found in medicinal mushrooms, this compound is being investigated for its antioxidant, anti-inflammatory, and anticancer activities. This document provides a detailed overview of the extraction and purification protocols for this compound, primarily from fungal sources, to guide researchers in obtaining this compound for further study.

The methodologies described herein are compiled from established techniques for the isolation of styrylpyrones and related phenolic compounds from natural products, particularly medicinal mushrooms of the Phellinus genus, a known source of this compound analogs. These protocols are intended to serve as a comprehensive guide for laboratory-scale extraction and purification.

Extraction of this compound from Fungal Sources

The extraction of this compound from its natural sources, typically the fruiting bodies or mycelial cultures of Phellinus species, is the initial and critical step in its isolation. The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract.

Experimental Protocol: Solvent Extraction

This protocol outlines a common method for the solvent extraction of this compound.

1. Preparation of Fungal Material:

-

Obtain dried fruiting bodies or lyophilized mycelia of a suitable Phellinus species.

-

Grind the fungal material into a fine powder (e.g., 20-40 mesh) to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

Maceration:

-

Suspend the powdered fungal material in a suitable solvent (e.g., 95% ethanol, methanol, or acetone) in a flask. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended.

-

Agitate the mixture at room temperature for 24-48 hours.

-

-

Soxhlet Extraction:

-

Place the powdered fungal material in a thimble in a Soxhlet apparatus.

-

Extract with a suitable solvent (e.g., 95% ethanol) for 6-8 hours.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Suspend the powdered fungal material in the chosen solvent in a beaker.

-

Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

3. Filtration and Concentration:

-

Following extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Data Presentation: Comparison of Extraction Solvents

The selection of an appropriate solvent is crucial for maximizing the yield of this compound. The following table summarizes typical yields obtained for related styrylpyrones from fungal sources using different solvents.

| Solvent System | Solid-to-Solvent Ratio (w/v) | Extraction Method | Typical Yield of Crude Extract (%) | Reference |

| 95% Ethanol | 1:15 | Maceration | 10 - 15 | General Knowledge |

| 80% Methanol | 1:20 | Ultrasound-Assisted | 12 - 18 | General Knowledge |

| Acetone | 1:10 | Soxhlet | 8 - 12 | General Knowledge |

| Hot Water | 1:20 | Decoction | 5 - 10 | General Knowledge |

Note: Yields are highly dependent on the specific fungal species, its cultivation conditions, and the precise extraction parameters.

Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity.

Experimental Protocol: Multi-Step Purification

1. Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of water and a suitable organic solvent (e.g., ethyl acetate) at a 1:1 ratio (v/v).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic phase (ethyl acetate layer), which will contain the less polar compounds, including this compound.

-

Repeat the extraction of the aqueous phase with the organic solvent two more times to maximize recovery.

-

Combine the organic fractions and evaporate the solvent to yield a semi-purified extract.

2. Column Chromatography:

-

Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent (e.g., hexane).

-

Dissolve the semi-purified extract in a minimal amount of the initial mobile phase and load it onto the column.

-